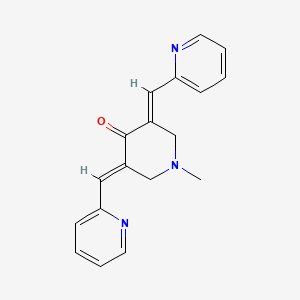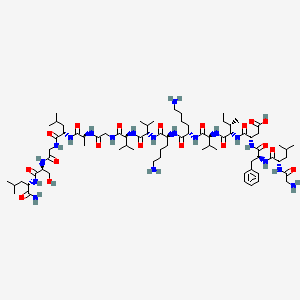
1-Methyl-3,5-bis-pyridin-2-ylmethylene-piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UBS109 is a synthetic analog of curcumin, a natural compound found in turmeric. It has been developed to enhance the bioavailability and potency of curcumin, which is known for its anti-inflammatory and anticancer properties. UBS109 has shown promising results in promoting osteoblast differentiation and mineralization, making it a potential candidate for bone tissue engineering and osteoporosis research .
Métodos De Preparación
The synthesis of UBS109 involves several steps, starting with the preparation of the curcumin analog. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of vanillin with acetylacetone in the presence of a base to form a curcumin analog.
Hydrogenation: The curcumin analog is then subjected to hydrogenation to reduce the double bonds.
Purification: The final product is purified using column chromatography to obtain UBS109 in its pure form.
Análisis De Reacciones Químicas
UBS109 undergoes various chemical reactions, including:
Oxidation: UBS109 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: UBS109 can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted analogs .
Aplicaciones Científicas De Investigación
UBS109 has a wide range of scientific research applications, including:
Chemistry: UBS109 is used as a model compound to study the chemical properties and reactivity of curcumin analogs.
Biology: It is used to investigate the biological effects of curcumin analogs on cell differentiation and proliferation.
Medicine: UBS109 has shown potential as an anticancer agent, particularly in inhibiting the growth of breast cancer cells and head and neck squamous cell carcinoma
Industry: UBS109 is being explored for its potential use in bone tissue engineering and the treatment of osteoporosis due to its ability to promote osteoblast differentiation and mineralization
Mecanismo De Acción
UBS109 exerts its effects through several molecular targets and pathways:
Smad Activation: UBS109 stimulates the Smad signaling pathway, which is involved in osteoblast differentiation and bone formation.
NF-κB Inhibition: It inhibits the NF-κB signaling pathway, which plays a role in inflammation and cancer cell proliferation.
PKAc Inhibition: UBS109 suppresses tumor growth by inhibiting the phosphorylation of NF-κB p65 by protein kinase A catalytic subunit (PKAc).
Comparación Con Compuestos Similares
UBS109 is compared with other curcumin analogs such as EF31 and ECMN909. While all these compounds share similar structural features, UBS109 has unique properties that make it stand out:
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(3E,5E)-1-methyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-21-12-14(10-16-6-2-4-8-19-16)18(22)15(13-21)11-17-7-3-5-9-20-17/h2-11H,12-13H2,1H3/b14-10+,15-11+ |
Clave InChI |
VCLPNFMJSSBBKX-WFYKWJGLSA-N |
SMILES isomérico |
CN1C/C(=C\C2=CC=CC=N2)/C(=O)/C(=C/C3=CC=CC=N3)/C1 |
SMILES canónico |
CN1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)






![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)


